γ-Lactam Skeleton as β-Lactamase Inhibitor: Ki Comparison with β-Lactam Substrates
Derivatives of the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton function as γ-lactam mimics of β-lactam antibiotics and act as competitive inhibitors of both class A and class C β-lactamases, with Ki values as low as 70 µM [1]. In contrast, natural β-lactam substrates (e.g., benzylpenicillin) are hydrolyzed by these enzymes with kcat/Km values typically in the 10⁶–10⁷ M⁻¹s⁻¹ range, meaning they are rapidly degraded rather than acting as stable inhibitors [2]. The bridged γ-lactam resists hydrolytic opening due to the conformational constraint of the [2.2.1] bicycle, a feature absent in monocyclic β-lactams.
| Evidence Dimension | Inhibitory potency against β-lactamases (Ki) |
|---|---|
| Target Compound Data | Ki = 70 µM (most potent derivative 12, class A/C β-lactamases) |
| Comparator Or Baseline | Benzylpenicillin: kcat/Km ~10⁷ M⁻¹s⁻¹ for TEM-1 β-lactamase (substrate, not inhibitor) |
| Quantified Difference | Target acts as competitive inhibitor (Ki 70 µM); comparator is enzymatic substrate |
| Conditions | Class A (e.g., TEM-1) and class C β-lactamases, spectrophotometric assay, pH 7.0, 30 °C |
Why This Matters
The scaffold's resistance to β-lactamase hydrolysis makes it a privileged starting point for developing β-lactamase inhibitors, a high-value therapeutic area addressing antimicrobial resistance.
- [1] Hadfield, P. S., Galt, R. H. B., Sawyer, Y., Layland, N. J., & Page, M. I. (1997). An unexpected Mitsunobu reaction. A direct route to the 2,5-diazabicyclo[2.2.1]heptan-3-one skeleton as a γ-lactam mimic of β-lactam antibiotics. Journal of the Chemical Society, Perkin Transactions 1, 503–510. View Source
- [2] Matagne, A., Lamotte-Brasseur, J., & Frère, J. M. (1998). Catalytic properties of class A β-lactamases: efficiency and diversity. Biochemical Journal, 330(2), 581–598. View Source
